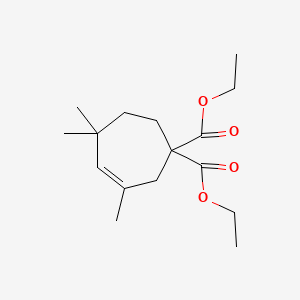![molecular formula C21H15ClN4O B12631949 N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12631949.png)
N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a compound that belongs to the class of 1,8-naphthyridines These compounds are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . For instance, the synthesis can be initiated by the condensation of commercially available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal .
Industrial Production Methods: Industrial production methods for this compound may involve the use of water-soluble Ir catalysts that efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere . This involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine.
Chemical Reactions Analysis
Types of Reactions: N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include selenium dioxide for oxidation, methanolic potassium hydroxide for substitution, and N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) for multicomponent reactions .
Major Products: The major products formed from these reactions include 2-amino-1,8-naphthyridine-7-carboxaldehyde and 4-methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde .
Scientific Research Applications
N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide has a wide range of scientific research applications. In medicinal chemistry, it is used for the development of drugs targeting bacterial infections . In materials science, it finds applications as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .
Mechanism of Action
The mechanism of action of N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its ability to undergo intramolecular charge transfer, which is estimated by the energy difference between its HOMO and LUMO energies .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 2,7-difunctionalized-1,8-naphthyridines, 2-amino-1,8-naphthyridine-7-carboxaldehyde, and 4-methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde .
Uniqueness: N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is unique due to its specific 7-chloro-1,8-naphthyridine core, which imparts distinct biological and photochemical properties. This uniqueness makes it a valuable compound in both medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H15ClN4O |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H15ClN4O/c22-19-11-10-17-18(12-13-23-20(17)26-19)24-15-6-8-16(9-7-15)25-21(27)14-4-2-1-3-5-14/h1-13H,(H,25,27)(H,23,24,26) |
InChI Key |
QPNGGIZOZGOUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=NC4=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol](/img/structure/B12631868.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)




![3-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B12631911.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester](/img/structure/B12631914.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide](/img/structure/B12631920.png)



![Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate](/img/structure/B12631940.png)
